molecular formula C17H18O3 B8080278 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- CAS No. 93652-23-4

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

Cat. No.: B8080278
CAS No.: 93652-23-4
M. Wt: 270.32 g/mol
InChI Key: SFXSTVONLYIKNU-UHFFFAOYSA-N
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Description

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is an organic compound with the molecular formula C17H18O3 This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to its biological activities, including its potential anti-cancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Bis(4-hydroxyphenyl)-3-heptanone
  • 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one

Uniqueness

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is unique due to its specific structure, which provides distinct chemical and biological propertiesFor example, the presence of hydroxy groups in specific positions can influence its antioxidant activity and interaction with biological targets .

Properties

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSTVONLYIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443825
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93652-23-4
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (0.075 mol) of 1,5-bis(4-hydroxyphenyl)penta 1,4-diene-3-one of Example 16 in 200 ml of glacial acetic acid and 1.5 g of 5% Pd/C was placed on a Parr hydrogenator for 2 hours under hydrogen. This reaction was repeated and the two solutions were filtered and evaporated to give a viscous oil (18 g). This was chromotographed on a silica gel column (Woelm) and eluted with CHCl3 :MeOH (95:5). The product (7.0 g) was recovered first and then 9.0 g of the corresponding alcohol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

A mixture of 1,5-bis(4-methoxyphenyl)-3-pentanone (2.1 g, 7 mmol), prepared as in step 1, and aluminum tribromide (10.64 g, 40 mmol) in toluene (60 mL) was refluxed at 80° C. for 30 minutes and then cooled to room temperature. The reaction mixture was slowly added to a mixture of aqueous 1N HCl (150 mL) and ethyl ether (150 mL). The ether layer was separated, washed with aqueous 1N HCl, water, and brine, dried over MgSO4, filtered, and concentrated in vacuo to provide 1,5-bis-(4-hydroxyphenyl)-3-pentanone (2 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

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